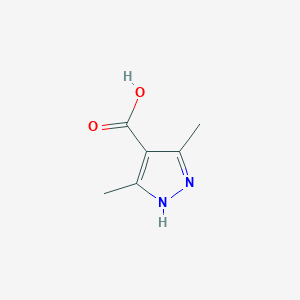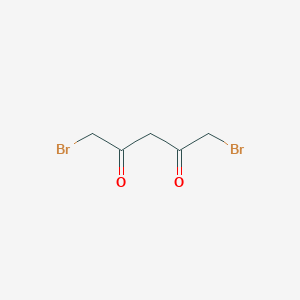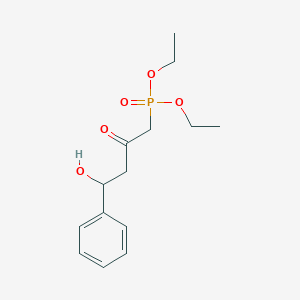
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate, also known as DEOP, is a phosphonate derivative that has been extensively studied for its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.34 g/mol. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate is not well understood, but it is believed to act as a phosphonate inhibitor of enzymes involved in various biological processes. This includes the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been shown to exhibit a range of biochemical and physiological effects in various studies. This includes its ability to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of various neurological disorders, including Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate in lab experiments is its unique chemical structure, which allows it to exhibit a range of biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate. One area of interest is its potential applications in drug discovery and development, particularly in the development of new treatments for neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate and its potential implications for various biological processes.
Métodos De Síntesis
The synthesis of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate involves the reaction of diethyl phosphite with 4-hydroxy-2-oxo-4-phenylbutyric acid. The reaction is typically carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate.
Aplicaciones Científicas De Investigación
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure has been shown to exhibit a range of biological activities, making it a promising candidate for use in drug discovery and development.
Propiedades
Número CAS |
113847-99-7 |
|---|---|
Nombre del producto |
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate |
Fórmula molecular |
C14H21O5P |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C14H21O5P/c1-3-18-20(17,19-4-2)11-13(15)10-14(16)12-8-6-5-7-9-12/h5-9,14,16H,3-4,10-11H2,1-2H3 |
Clave InChI |
PZGPHVQDUFPFNU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
SMILES canónico |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




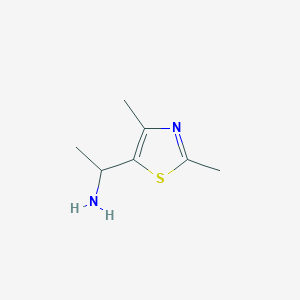




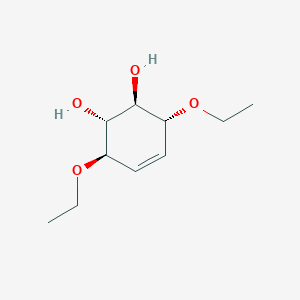
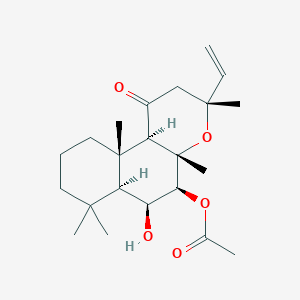
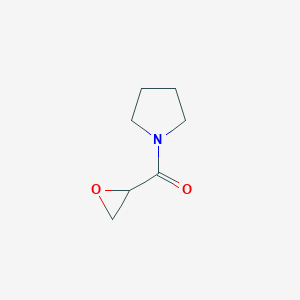
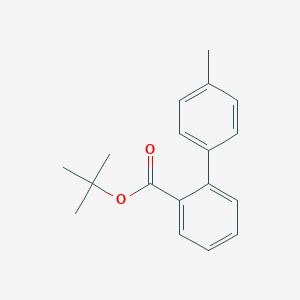
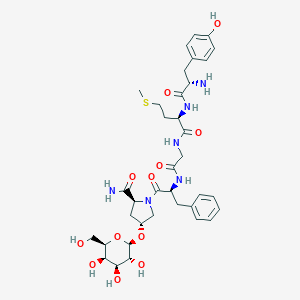
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
